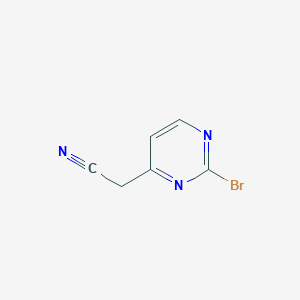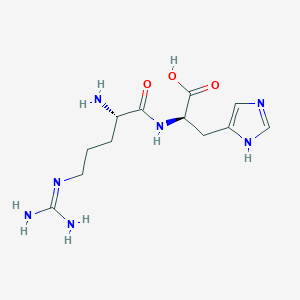
2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone is an organic compound that features a chloroacetyl group attached to an indoline ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both chloro and hydroxy functional groups makes it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone typically involves the reaction of 2-hydroxyindoline with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Hydroxyindoline+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane or toluene can help in dissolving the reactants and controlling the reaction temperature. The product is typically purified by recrystallization or column chromatography.
化学反应分析
Types of Reactions
Substitution Reactions: The chloro group in 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction Reactions: The carbonyl group in the compound can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.
Oxidation: PCC, DMP, solvents (e.g., dichloromethane), room temperature.
Reduction: Sodium borohydride, solvents (e.g., ethanol, methanol), room temperature.
Major Products
Substitution: Formation of amides or thioethers.
Oxidation: Formation of 2-Chloro-1-(2-oxoindolin-1-yl)ethanone.
Reduction: Formation of 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanol.
科学研究应用
Chemistry
In organic synthesis, 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone serves as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
This compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with indole derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The indoline moiety is a common scaffold in drug design due to its ability to interact with various biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for incorporation into various polymeric materials.
作用机制
The biological activity of 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone and its derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The indoline ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
相似化合物的比较
Similar Compounds
2-Chloro-1-(2-oxoindolin-1-yl)ethanone: Similar structure but with a carbonyl group instead of a hydroxy group.
2-Chloro-1-(2-methoxyindolin-1-yl)ethanone: Similar structure but with a methoxy group instead of a hydroxy group.
2-Bromo-1-(2-hydroxyindolin-1-yl)ethanone: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone is unique due to the presence of both chloro and hydroxy functional groups, which provide a balance of reactivity and stability. This dual functionality allows for diverse chemical transformations and applications in various fields, making it a versatile compound in both research and industrial settings.
属性
CAS 编号 |
88150-27-0 |
|---|---|
分子式 |
C10H10ClNO2 |
分子量 |
211.64 g/mol |
IUPAC 名称 |
2-chloro-1-(2-hydroxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H10ClNO2/c11-6-10(14)12-8-4-2-1-3-7(8)5-9(12)13/h1-4,9,13H,5-6H2 |
InChI 键 |
BEVSUBXTPHBWNC-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(C2=CC=CC=C21)C(=O)CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Pentylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13108381.png)









![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)


